2-(Bromomethyl)-6-nitrophenol
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Overview
Description
2-(Bromomethyl)-6-nitrophenol is an organic compound that features both bromomethyl and nitrophenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-nitrophenol typically involves the bromination of 6-nitrophenol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature . The reaction conditions must be carefully controlled to ensure selective bromination at the methyl position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, the purification of the product may involve recrystallization from solvents like ethyl acetate to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-nitrophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions to replace the bromine atom.
Major Products Formed
Substitution: Products like azides or thiols depending on the nucleophile used.
Reduction: Aminophenols when the nitro group is reduced.
Oxidation: Quinones when the phenolic group is oxidized.
Scientific Research Applications
2-(Bromomethyl)-6-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities.
Materials Science: Used in the development of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-nitrophenol involves its interaction with various molecular targets:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, facilitating the substitution reactions with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-Bromomethylphenol: Lacks the nitro group, making it less reactive in certain types of reactions.
6-Nitrophenol: Lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromomethyl-4-nitrophenol: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-(Bromomethyl)-6-nitrophenol is unique due to the presence of both bromomethyl and nitrophenol groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrNO3 |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
2-(bromomethyl)-6-nitrophenol |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H,4H2 |
InChI Key |
CFMNZQOBWIXTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CBr |
Origin of Product |
United States |
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